2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-
Description
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- (IUPAC name: 7-methoxy-2-oxo-2H-chromene-3-carbaldehyde) is a coumarin derivative characterized by:
- A benzopyran core with a ketone group at position 2 (2-oxo).
- A methoxy group (-OCH₃) at position 7.
- A carboxaldehyde (-CHO) substituent at position 3.
Coumarins are heterocyclic compounds with diverse applications in pharmaceuticals, fluorescent probes, and organic synthesis. The aldehyde group at position 3 enhances reactivity, enabling nucleophilic additions or condensations for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDLEXQPRBLXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439592 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108734-15-2 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde with ethyl acetoacetate and ammonia, yielding dihydropyridine and pyridine derivatives . Another method includes the reaction of 7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde with ethyl cyanoacetate and malononitrile, producing iminodicoumarin derivatives .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- is a benzopyran derivative with applications in scientific research . Research has explored its role in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- is used as a building block in synthesizing complex organic molecules. Benzopyran-4-one-3-carbaldehydes, including 5/6-methoxy-benzopyran-4-one-3-carbaldehydes and 7-methoxy benzopyran-4-one-3-carbaldehyde, can be synthesized through the Vilsmeier–Haack formylation reaction . A modified two-step Vilsmeier–Haack reaction can improve the yield and purity of the 7-methoxy benzopyran-4-one-3-carbaldehyde compound .
Biology
This compound has been investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- has been explored for potential therapeutic effects, including anti-inflammatory and anticancer properties. Benzopyran-4-one derivatives have shown promise in treating cyclooxygenase-2 mediated disorders . Research indicates that new benzopyran-4-one-isoxazole hybrid compounds may be selective anticancer agents and potentially safe for human cells .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Molecular Comparisons
The table below compares key structural features and properties of 7-methoxy-3-formylcoumarin with analogous compounds:
*Estimated based on structural analogs.
Key Differences in Reactivity and Properties
(a) Substituent Effects on Reactivity
- Aldehyde vs. Carboxylic Acid (3-position):
The 3-CHO group in the target compound facilitates nucleophilic additions (e.g., hydrazone formation) , whereas the 3-COOH group in its carboxylic acid analog (C₁₁H₈O₅) is more suited for esterification or amidation . - Electron-Donating vs. Electron-Withdrawing Groups (7-position): The 7-OCH₃ group (electron-donating) increases electron density in the coumarin ring, enhancing fluorescence quantum yield compared to 7-N(C₂H₅)₂ (diethylamino, stronger electron-donating effect) in C₁₄H₁₅NO₃ .
(b) Physicochemical Properties
- Lipophilicity (XLogP³): The target compound (XLogP³ ~1.8) is less lipophilic than 7-diethylamino-3-formylcoumarin (XLogP³ 2.9) due to the polar aldehyde group and smaller substituents .
- Solubility: Like other coumarins, the target compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but less soluble in water .
Biological Activity
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-, a compound with the molecular formula C11H10O3 and a molecular weight of 204.18 g/mol, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity based on recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 108734-15-2 |
| Structure | Chemical Structure |
Anticancer Activity
Recent research has highlighted the anticancer potential of benzopyran derivatives, including 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-. A study demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of specific kinases, although further studies are needed to elucidate the exact pathways involved.
Case Study: Antiproliferative Activity
A comprehensive study tested a series of benzopyran derivatives against six human cancer cell lines (including MDA-MB-231 and PC-3) at a concentration of 25 μM for 72 hours. The results indicated that compounds derived from benzopyran showed selective cytotoxicity, with some exhibiting significant inhibition compared to standard treatments like doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy is limited. Further investigations into its mechanism of action against microbial targets are warranted.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- has shown promise in anti-inflammatory applications . Research indicates that benzopyran derivatives can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways.
- Interaction with Receptors : It may interact with specific receptors that regulate cellular growth and inflammation.
Comparative Analysis
To better understand the unique properties of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-, it is useful to compare it with other similar compounds:
| Compound | Biological Activity |
|---|---|
| Coumarin (2H-1-benzopyran-2-one) | Anticoagulant |
| Benzopyran-4-one derivatives | Anticancer and anti-inflammatory |
| Iminodicoumarin derivatives | Cytotoxic against cancer cells |
The distinct functional groups in 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-, particularly the methoxy and aldehyde groups, contribute to its unique biological profile compared to other benzopyran derivatives.
Q & A
Q. What are the key synthetic routes for 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde?
The compound is typically synthesized via esterification and cyclization reactions . For example, derivatives are prepared by refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with acylating agents (e.g., propionic or butyric anhydride) under controlled conditions. Post-reaction, the product is crystallized using solvent systems like chloroform/petroleum ether or acetonitrile/water . Key analytical steps include IR and ¹H NMR spectroscopy to confirm lactone and ester carbonyl groups (e.g., IR peaks at 1740–1754 cm⁻¹ for C=O stretches) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques :
- IR spectroscopy identifies functional groups (e.g., lactone C=O at ~1740 cm⁻¹).
- ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the benzopyran backbone).
- HPLC or TLC ensures purity, with mobile phases optimized for coumarin derivatives (e.g., acetone/water mixtures) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound is soluble in polar aprotic solvents such as DMSO, DMF, and acetonitrile, as well as acetone. Avoid non-polar solvents due to limited solubility. For biological assays, DMSO is preferred for stock solutions, with final concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its pharmacological activity?
Focus on enzyme inhibition assays , particularly for matrix metalloproteinases (MMPs) or cytochrome P450 isoforms. For example:
- Fluorometric assays using 3-cyano-7-ethoxycoumarin derivatives as substrates to monitor enzymatic activity .
- In vitro MMP inhibition studies with recombinant enzymes (e.g., MMP-2/9), measuring IC₅₀ values via fluorogenic substrates like DQ-collagen .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Address variability by:
- Standardizing assay conditions (e.g., pH, temperature, and substrate concentrations).
- Comparing derivative structures : For instance, 6-acyloxymethyl derivatives (e.g., 17a–c ) show varying MMP inhibition based on alkyl chain length, highlighting structure-activity relationships (SAR) .
- Validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can synthetic modifications enhance its fluorescence properties for imaging applications?
Introduce electron-withdrawing groups (e.g., -CN, -COOH) at the 3-position to redshift emission wavelengths. For example:
- 3-Cyano-7-ethoxycoumarin derivatives exhibit strong fluorescence at ~460 nm, ideal for real-time enzymatic activity monitoring .
- Solvatochromic studies in DMSO/water mixtures can optimize quantum yield for cellular imaging .
Q. What are critical considerations for ensuring compound stability during storage?
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to light , as coumarin derivatives are prone to photodegradation.
- Use desiccants to mitigate hydrolysis of the lactone ring in humid environments .
Methodological Troubleshooting
Q. How to address low yields in synthesis of 6-substituted derivatives?
- Optimize reaction time and temperature : Prolonged reflux (≥3 hours) with excess anhydride improves acylation efficiency.
- Purify via recrystallization in CHCl₃/petroleum ether (40–60°C) to remove unreacted starting materials .
Q. Why might fluorescence intensity vary in cellular assays?
- Check intracellular esterase activity , which hydrolyzes ester-linked probes to release fluorescent aglycones.
- Account for pH-dependent fluorescence : Coumarins exhibit higher intensity in alkaline conditions (pH >7.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
